molecular formula C8H5N3S2 B14421682 3-Azido-2,3'-bithiophene CAS No. 82080-31-7

3-Azido-2,3'-bithiophene

Katalognummer: B14421682
CAS-Nummer: 82080-31-7
Molekulargewicht: 207.3 g/mol
InChI-Schlüssel: VVMFUZOKVCUXLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azido-2,3’-bithiophene: is an organic compound that belongs to the class of azides It consists of a bithiophene backbone with an azido group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,3’-bithiophene typically involves the introduction of an azido group to a bithiophene precursor. One common method is the nucleophilic substitution reaction where a halogenated bithiophene reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for 3-Azido-2,3’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azido-2,3’-bithiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Typically involves alkenes and is carried out at room temperature.

    Reduction: Uses reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

    Substitution: Utilizes azide salts such as sodium azide in polar aprotic solvents.

Major Products:

    Cycloaddition: Triazoline adducts.

    Reduction: Corresponding amines.

    Substitution: Alkyl azides.

Wirkmechanismus

The mechanism of action of 3-Azido-2,3’-bithiophene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-Azido-2,3’-bithiophene is unique due to its bithiophene backbone, which imparts distinct electronic properties compared to other azido compounds like AZT and CS-87. While AZT and CS-87 are primarily used in medicinal chemistry, 3-Azido-2,3’-bithiophene finds applications in materials science and organic synthesis, highlighting its versatility and potential for diverse applications .

Eigenschaften

CAS-Nummer

82080-31-7

Molekularformel

C8H5N3S2

Molekulargewicht

207.3 g/mol

IUPAC-Name

3-azido-2-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5N3S2/c9-11-10-7-2-4-13-8(7)6-1-3-12-5-6/h1-5H

InChI-Schlüssel

VVMFUZOKVCUXLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=C1C2=C(C=CS2)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.